molecular formula C11H20F2N2O2 B3097185 Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1303973-27-4

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B3097185
CAS No.: 1303973-27-4
M. Wt: 250.29
InChI Key: BGZSTQMQTTUBPO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl ester group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the piperidine ring or the aminomethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and dipole interactions. The aminomethyl group can participate in nucleophilic or electrophilic reactions, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and the difluoropiperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZSTQMQTTUBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303973-27-4
Record name tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester (1.1 mmol, 300 mg) and 10% palladium on carbon (60 mg) in EtOAc (8 mL) was stirred under an atmosphere of H2 for 2 hrs, filtered through celite, and concentrated to provide 3-aminomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester.
Name
3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

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